Benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)-

Catalog No.
S14755463
CAS No.
833484-98-3
M.F
C18H13ClO3
M. Wt
312.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)-

CAS Number

833484-98-3

Product Name

Benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)-

IUPAC Name

3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

InChI

InChI=1S/C18H13ClO3/c19-16-10-15(18(20)21)7-8-17(16)22-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2,(H,20,21)

InChI Key

MKZNMTIBGOPADM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C(=O)O)Cl

Benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)- is a derivative of benzoic acid characterized by the presence of a chloro group and a naphthalenylmethoxy substituent. Its molecular formula is C15H13ClO2C_{15}H_{13}ClO_2, and it features a carboxylic acid group (-COOH) attached to a benzene ring that also carries a chlorine atom at the meta position relative to the carboxylic group. The compound's structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

, including:

  • Nitration: When treated with a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, the compound can form nitro-substituted derivatives.
  • Halogenation: The presence of the chloro group allows for further halogenation reactions, which can yield polyhalogenated benzoic acids.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

These reactions are influenced by the electronic effects of the substituents on the aromatic ring, particularly the electron-withdrawing nature of the chloro group.

Benzoic acid derivatives exhibit a range of biological activities. This specific compound has shown potential antibacterial and antifungal properties. Research indicates that benzoic acid itself possesses anti-inflammatory and anticancer activities, which may extend to its derivatives. The unique structure of benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)- may enhance its interaction with biological targets, leading to improved efficacy in therapeutic applications.

The synthesis of benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)- can be achieved through several methods:

  • Direct Substitution: Starting from 3-chloro-4-hydroxybenzoic acid, a reaction with 2-naphthalenylmethanol under acidic conditions can yield the desired ether.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as methoxy groups derived from methanol in the presence of a base.
  • Multi-step Synthesis: This may involve the formation of intermediates through nitration or other electrophilic aromatic substitution reactions followed by functional group modifications.

Benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)- has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its biological activity.
  • Agrochemicals: In the formulation of herbicides or fungicides owing to its antimicrobial properties.
  • Chemical Manufacturing: As a building block for more complex organic compounds.

Studies on the interactions of benzoic acid derivatives often focus on their binding affinity to various biological targets. For instance, research indicates that certain benzoic acids can inhibit key enzymes involved in metabolic pathways or interact with cell membranes, affecting permeability and transport mechanisms. The specific interactions of benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)- would require detailed pharmacological studies to elucidate its mechanism of action.

Similar Compounds

  • Benzoic Acid - The simplest form without substituents.
  • 3-Chlorobenzoic Acid - Similar structure but lacks the naphthalenylmethoxy group.
  • 4-Methoxybenzoic Acid - Contains a methoxy group instead of chlorine.
  • 2-Naphthoic Acid - A naphthalene derivative without additional substituents.

Comparison Table

Compound NameKey FeaturesUnique Aspects
Benzoic AcidBasic structure; no substituentsSimple carboxylic acid
3-Chlorobenzoic AcidChlorine substitution at meta positionLacks additional aromatic systems
4-Methoxybenzoic AcidMethoxy group at para positionDifferent electronic properties
Benzoic Acid, 3-chloro-4-(2-naphthalenylmethoxy)-Chloro and naphthalenylmethoxy substituentsEnhanced biological activity
2-Naphthoic AcidNaphthalene structure without additional groupsFocus on naphthalene's properties

The uniqueness of benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)- lies in its combination of both chloro and naphthalenylmethoxy groups, which may enhance its reactivity and biological activity compared to simpler compounds. This structural complexity allows for diverse applications and interactions within biological systems.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.0553220 g/mol

Monoisotopic Mass

312.0553220 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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